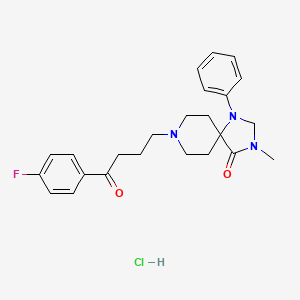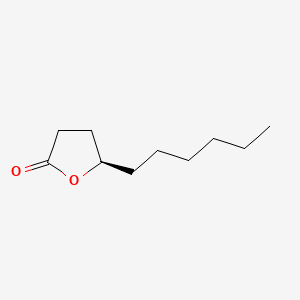
(R)-gamma-Decalactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-gamma-Decalactone is a naturally occurring compound known for its fruity, peach-like aroma. It is a member of the lactone family, which are cyclic esters. This compound is commonly found in various fruits and is widely used in the flavor and fragrance industry due to its pleasant scent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
®-gamma-Decalactone can be synthesized through several methods. One common approach involves the Baeyer-Villiger oxidation of 4-decanone using peracids. Another method includes the microbial biotransformation of ricinoleic acid, which is derived from castor oil. The reaction conditions typically involve mild temperatures and specific microbial strains that facilitate the conversion.
Industrial Production Methods
In industrial settings, ®-gamma-Decalactone is often produced via biotechnological processes. These methods utilize microorganisms such as yeast or bacteria to convert fatty acids into the desired lactone. The process is optimized for large-scale production, ensuring high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
®-gamma-Decalactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to its precursor alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the lactone ring is opened and substituted with different groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate ring-opening reactions.
Major Products Formed
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted lactones or open-chain compounds.
Aplicaciones Científicas De Investigación
®-gamma-Decalactone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lactone chemistry and reaction mechanisms.
Biology: Investigated for its role in plant-insect interactions and as a pheromone in certain insect species.
Medicine: Explored for its potential antimicrobial and antioxidant properties.
Industry: Widely used in the flavor and fragrance industry to impart fruity notes to products.
Mecanismo De Acción
The mechanism of action of ®-gamma-Decalactone involves its interaction with olfactory receptors in the human nose, which triggers the perception of its characteristic peach-like aroma. In biological systems, it may interact with specific enzymes or receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
gamma-Decalactone: The racemic mixture of ®- and (S)-gamma-Decalactone.
delta-Decalactone: Another lactone with a similar structure but different ring size.
gamma-Nonalactone: A lactone with a similar fruity aroma but a shorter carbon chain.
Uniqueness
®-gamma-Decalactone is unique due to its specific stereochemistry, which imparts distinct olfactory properties compared to its racemic or other isomeric forms. Its natural occurrence and pleasant aroma make it highly valuable in the flavor and fragrance industry.
Propiedades
Número CAS |
107797-26-2 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
(5R)-5-hexyloxolan-2-one |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-8H2,1H3/t9-/m1/s1 |
Clave InChI |
IFYYFLINQYPWGJ-SECBINFHSA-N |
SMILES isomérico |
CCCCCC[C@@H]1CCC(=O)O1 |
SMILES canónico |
CCCCCCC1CCC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tetralithium;(3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate](/img/structure/B12056171.png)
![1-ethyl-4-hydroxy-2-oxo-N'-[(E)-3-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B12056176.png)
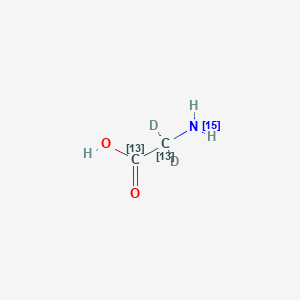
![3-Propyl-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12056181.png)


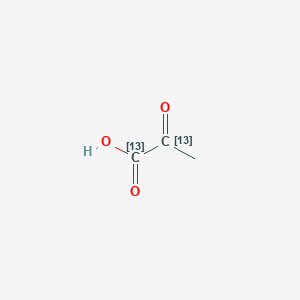
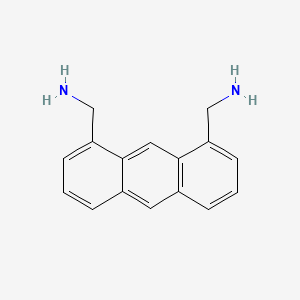
![3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B12056209.png)
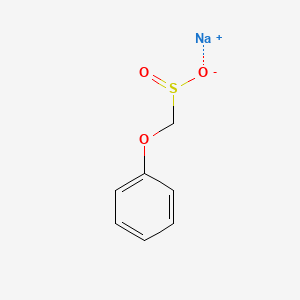

![4-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide](/img/structure/B12056230.png)
